4-Cyclopentylphenylboronic acid
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Overview
Description
4-Cyclopentylphenylboronic acid is an organic compound with the molecular formula C11H15BO2. It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its use in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylphenylboronic acid typically involves the reaction of cyclopentylbenzene with boron reagents. One common method is the hydroboration-oxidation reaction, where cyclopentylbenzene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the boronic acid .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopentylphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between the boronic acid and organic halides or triflates.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid group can be substituted with various nucleophiles, leading to a wide range of functionalized products.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate (K2CO3), and solvents like toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted derivatives (from substitution reactions) .
Scientific Research Applications
4-Cyclopentylphenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is a valuable reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Arylboronic acids, including this compound, are explored for their potential in drug development due to their unique chemical properties.
Material Science: Boronic acids are used in the design of new functional materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 4-Cyclopentylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the cyclopentyl group, making it less sterically hindered.
4-Formylphenylboronic Acid: Contains a formyl group instead of a cyclopentyl group, leading to different reactivity and applications.
Uniqueness: 4-Cyclopentylphenylboronic acid is unique due to the presence of the cyclopentyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
(4-cyclopentylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,13-14H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWADWZIYSSDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400724 |
Source
|
Record name | 4-Cyclopentylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945837-57-0 |
Source
|
Record name | 4-Cyclopentylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyclopentylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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